N-Boc-3-(4-cyanophenyl)oxaziridine
Description
Historical Trajectory of Oxaziridine (B8769555) Reagents in Organic Synthesis
The journey of oxaziridines in organic synthesis began in the mid-1950s with their initial reporting by Emmons. wikipedia.orgrowan.edu The first synthesis involved the oxidation of imines with peroxy acids, a method that remains fundamental in preparing these heterocycles. acs.org This discovery opened the door to a new class of reagents with unique reactivity. rowan.edu
Throughout the latter half of the 20th century, the field of oxaziridine chemistry expanded significantly. A major milestone was the development of N-sulfonyloxaziridines by Franklin A. Davis in the late 1970s and early 1980s. wikipedia.org These compounds, often referred to as "Davis oxaziridines," became widely used as oxygen transfer reagents. The development of chiral versions, such as camphorsulfonyloxaziridines, proved instrumental in complex total synthesis, including the synthesis of the anticancer drug Taxol. wikipedia.org
The versatility of oxaziridines extends beyond oxygen transfer. Researchers have explored their use in nitrogen atom transfer reactions, cycloadditions, and rearrangements, demonstrating the tunable nature of their reactivity based on the substituents on the nitrogen and carbon atoms of the oxaziridine ring. mdpi.comresearchgate.net
Elucidation of N-Boc-3-(4-cyanophenyl)oxaziridine as a Specialized Electrophilic Reagent
This compound is a stable, crystalline solid that has carved a niche for itself as a specialized reagent for electrophilic amination. lookchem.com Its structure features a tert-butyloxycarbonyl (Boc) group on the nitrogen atom and a 4-cyanophenyl group on the carbon atom of the oxaziridine ring. cymitquimica.comcymitquimica.com The Boc group is a common protecting group in organic synthesis, and its presence in this reagent allows for the direct transfer of a protected nitrogen functional group (N-Boc) to nucleophiles. lookchem.comacs.org
The synthesis of this compound involves the reaction of N-Boc-triphenyliminophosphorane with 4-cyanobenzaldehyde (B52832) to form the corresponding imine, which is then oxidized using an oxidizing agent like Oxone to yield the final oxaziridine product. lookchem.com
This reagent is particularly valuable for the preparation of N-Boc-hydrazines from primary and secondary amines and for the synthesis of N-Boc-amino derivatives from enolates. lookchem.comnih.gov Its stability and ease of handling make it a practical choice in various synthetic applications. lookchem.com
Fundamental Reactivity Paradigm of this compound
The reactivity of this compound is governed by the electrophilic nature of the nitrogen atom within the strained three-membered ring. The electron-withdrawing Boc group on the nitrogen enhances its electrophilicity, making it susceptible to nucleophilic attack. This reactivity paradigm primarily involves the transfer of the N-Boc group to a variety of nucleophiles. mdpi.comlookchem.com
The reaction with nucleophiles proceeds via a nucleophilic attack on the nitrogen atom of the oxaziridine ring, leading to the cleavage of the weak N-O bond. mdpi.com This process results in the formation of a new nitrogen-nucleophile bond and the release of 4-cyanobenzaldehyde as a byproduct. nih.gov
Key Reaction Types:
Electrophilic Amination of Amines: Primary and secondary amines readily react with this compound to afford the corresponding N-Boc protected hydrazines in good yields. lookchem.com This provides a direct and mild method for the synthesis of these important building blocks.
Electrophilic Amination of Enolates: Carbon nucleophiles, such as enolates derived from ketones, can also be aminated using this reagent to produce α-amino ketones protected with the Boc group. lookchem.comnih.gov
The table below summarizes the key reactants and products in the electrophilic amination reactions involving this compound.
| Reactant (Nucleophile) | Product | Byproduct |
| Primary Amine (R-NH₂) | N-Boc-hydrazine (R-NH-NHBoc) | 4-cyanobenzaldehyde |
| Secondary Amine (R₂NH) | N-Boc-hydrazine (R₂N-NHBoc) | 4-cyanobenzaldehyde |
| Ketone Enolate | α-(N-Boc-amino)ketone | 4-cyanobenzaldehyde |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-(4-cyanophenyl)oxaziridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-13(2,3)17-12(16)15-11(18-15)10-6-4-9(8-14)5-7-10/h4-7,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXPNVRTMHEHMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(O1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369338, DTXSID301184200 | |
| Record name | N-BOC-3-(4-CYANOPHENYL)OXAZIRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-Dimethylethyl 3-(4-cyanophenyl)-2-oxaziridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301184200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158807-35-3, 150884-56-3 | |
| Record name | 1,1-Dimethylethyl 3-(4-cyanophenyl)-2-oxaziridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158807-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-BOC-3-(4-CYANOPHENYL)OXAZIRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-Dimethylethyl 3-(4-cyanophenyl)-2-oxaziridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301184200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Boc 3 4 Cyanophenyl Oxaziridine
Oxidation of Precursor Imines
The synthesis of N-Boc-3-(4-cyanophenyl)oxaziridine is achieved through the oxidation of the corresponding N-Boc-imine. lookchem.comnih.gov This transformation is a common and effective method for the preparation of N-alkoxycarbonyl-substituted oxaziridines. nih.gov The general approach involves the initial formation of the imine, followed by its oxidation to yield the desired oxaziridine (B8769555). lookchem.com
The precursor, N-Boc-N-(4-cyanobenzylidene)amine, is synthesized via an aza-Wittig reaction between N-Boc-triphenyliminophosphorane and 4-cyanobenzaldehyde (B52832). lookchem.com This imine is a stable, crystalline solid which can then be subjected to oxidation. lookchem.com
Classical Oxidizing Agents in Oxaziridine Formation
The oxidation of imines to oxaziridines is a well-established transformation in organic chemistry, with several classical oxidizing agents being employed. researchgate.net The most frequently utilized reagent for this purpose is meta-chloroperbenzoic acid (m-CPBA). nih.govresearchgate.net Its effectiveness in converting imines to their corresponding oxaziridines has been demonstrated in numerous syntheses. scirp.orgscirp.org
Another common oxidizing agent is Oxone (potassium peroxymonosulfate). researchgate.netscirp.org Oxone is often used in a buffered system to achieve the desired oxidation. nih.govscirp.org Other reagents that have been used for oxaziridine synthesis from imines include urea-hydrogen peroxide, molecular oxygen in the presence of cobalt catalysts, and nitrile-hydrogen peroxide systems. nih.govresearchgate.net The choice of oxidizing agent can be crucial for the success of the reaction, as selectivity can be a challenge, with potential side products including nitrones and amides. researchgate.netresearchgate.net For N-(alkoxycarbonyl)oxaziridines, mCPBA and Oxone are the most relevant and widely used oxidants. nih.gov
A comparison of different oxidizing agents for the formation of a representative oxaziridine showed that m-CPBA provided the highest yield in the shortest reaction time, making it a highly efficient option. scirp.org
Table 1: Comparison of Oxidizing Agents for a Model Oxaziridine Synthesis
| Oxidizing Agent | Conditions | Yield (%) |
|---|---|---|
| m-CPBA | CH₂Cl₂, rt | 90 |
| Oxone | H₂O/CHCl₃ | 35 |
| Oxone/K₂CO₃ | H₂O/CHCl₃ | Low |
| H₂O₂ (30%) | Neat | Low |
| NaClO (13%) | Neat | Low |
Data adapted from a study on the synthesis of 2-benzyl-3-tert-butyl-1,2-oxaziridine. scirp.org
Optimized Procedures for this compound Synthesis
The specific synthesis of this compound has been detailed in the literature, providing an optimized procedure. lookchem.comacs.org The method involves a two-step sequence starting from 4-cyanobenzaldehyde. lookchem.com
First, the precursor imine, N-Boc-N-(4-cyanobenzylidene)amine, is prepared. This is achieved through an aza-Wittig reaction of N-Boc-triphenyliminophosphorane with 4-cyanobenzaldehyde. lookchem.com This reaction proceeds in good yield (75% after 17 hours). lookchem.com
The subsequent oxidation of the resulting imine is carried out using Oxone. lookchem.comacs.org This step yields this compound as a stable, crystalline solid. lookchem.com This reagent is noted for its ability to transfer its N-Boc group to various nucleophiles. lookchem.comscirp.orgndl.go.jp The use of an N-Boc protecting group is advantageous as it is a conventional and widely used protecting group in organic synthesis, particularly in peptide chemistry. acs.org
Table 2: Optimized Synthesis of this compound
| Step | Reactants | Reagent/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1. Imine Formation | 4-cyanobenzaldehyde, N-Boc-triphenyliminophosphorane | THF, 0-4 °C, 17 h | N-Boc-N-(4-cyanobenzylidene)amine | 75 |
| 2. Oxidation | N-Boc-N-(4-cyanobenzylidene)amine | Oxone | This compound | Not specified in provided text |
Data derived from Vidal, J., Guy, L., Sterin, S. and Collet, A. (1993). lookchem.comscirp.org
Stereoselective Preparation of this compound Diastereomers
The stereoselective synthesis of oxaziridines is a significant area of research, as chiral oxaziridines are valuable reagents for asymmetric synthesis. rowan.edu The nitrogen atom in an oxaziridine can be a stereogenic center due to a high inversion barrier, allowing for the existence of stable enantiomers or diastereomers. wikipedia.org
Methods for achieving stereoselectivity in oxaziridine synthesis often involve the oxidation of chiral imines or the use of chiral oxidizing agents. wikipedia.org For instance, the use of chiral camphor-based peracids has been explored for the synthesis of N-sulfonyloxaziridines, although with modest yields. rowan.edu
However, the reviewed literature does not provide a specific, established method for the stereoselective preparation of the diastereomers of this compound. In the synthesis of other oxaziridines, the formation of a mixture of inseparable diastereomers has been reported, highlighting the potential challenges in achieving high stereoselectivity. scirp.org While this compound has been used in reactions where stereochemistry is a factor, such as in the amination of chiral enolates, the focus of these studies is on the stereochemical outcome of the subsequent reaction rather than the stereoselective synthesis of the oxaziridine itself. mdpi.comnih.gov Further research would be required to develop a targeted stereoselective synthesis for the individual diastereomers of this compound.
Mechanistic Investigations of N Boc 3 4 Cyanophenyl Oxaziridine Reactivity
Pathways of N-Transfer versus O-Transfer Reactivity
N-Boc-3-(4-cyanophenyl)oxaziridine, a member of the N-(alkoxycarbonyl)oxaziridine class, exhibits dual reactivity, capable of transferring either its nitrogen atom (N-transfer) or its oxygen atom (O-transfer) to a nucleophilic substrate. The preferred pathway is a delicate balance of electronics, sterics, and reaction conditions, with N-transfer generally being the dominant route for this reagent. msu.edu
Oxaziridines with N-H, N-alkyl, or N-alkoxycarbonyl substituents are typically employed as electrophilic aminating agents, achieving the formation of a new Nu-N bond. mdpi.com However, this desired N-transfer reactivity is often in competition with oxidation of the substrate (O-transfer). mdpi.com For this compound, its primary utility lies in its capacity to transfer an N-Boc group to a variety of carbon and nitrogen nucleophiles. mdpi.comacs.org
Computational studies on the reaction of oxaziridines with substrates like methionine have provided deeper insight into this chemoselectivity. These studies indicate that both N-transfer (imidization) and O-transfer (oxidation) pathways proceed through a concerted mechanism. researchgate.net The preference for N-transfer is primarily governed by the interaction energy in the transition state. Orbital and charge analyses suggest that orbital interactions favor the N-transfer pathway early in the reaction coordinate. researchgate.net
The nature of the nucleophile and the presence of additives can significantly influence the reaction outcome. For instance, in reactions with organozinc reagents, a proposed mechanism to rationalize the high selectivity for N-transfer involves the oxaziridine's oxygen atom acting as a Lewis base. acs.orgnih.gov This coordination to the zinc center forms a zincate complex, which in turn activates the nitrogen atom for electrophilic attack by the organozinc's organic group. acs.orgnih.gov Conversely, when reacting with sulfides, this compound can lead to complex product mixtures due to competitive oxygen transfer. acs.org
The table below summarizes the observed reactivity pathways with different nucleophiles.
| Nucleophile | Dominant Pathway | Product Type | Notes |
| Amines | N-Transfer | N-Boc-hydrazides | Efficient transfer of the N-Boc group. nih.gov |
| Enolates | N-Transfer | α-Amino ketones | A key application for this reagent. mdpi.comnih.gov |
| Organozinc reagents | N-Transfer | N-Boc-protected amines | Coordination of zinc to the oxaziridine (B8769555) oxygen directs N-transfer. acs.orgnih.gov |
| Sulfides | Mixed (N- & O-Transfer) | Sulfimides & Sulfoxides | Competitive pathways can lead to low yields and complex mixtures. acs.org |
| Silyl (B83357) enol ethers | O-Transfer | α-Hydroxy ketones | Oxygen transfer is favored over amination for this class of nucleophiles. acs.orgnih.gov |
Role of the N-Boc Group in Modulating Electrophilic Reactivity
The N-substituent on the oxaziridine ring plays a pivotal role in determining the molecule's stability and reactivity. mdpi.com The N-Boc (tert-butyloxycarbonyl) group in this compound is crucial for several reasons.
First, it enhances the stability of the reagent. Unlike highly reactive N-H oxaziridines that often need to be prepared in situ, N-Boc-oxaziridines are stable, crystalline solids that can be isolated and stored. nih.govunc.edu This practicality has significantly broadened their application in organic synthesis.
Second, the N-Boc group modulates the electrophilicity of the nitrogen atom. The electron-withdrawing nature of the adjacent carbonyl group increases the electrophilic character of the nitrogen, facilitating its transfer to nucleophiles. This makes reagents like this compound effective for electrophilic amination reactions. mdpi.comnih.gov The Boc group serves as a protecting group for the transferred nitrogen, yielding N-Boc protected products that are valuable intermediates in peptide and heterocyclic synthesis. nih.govunc.edu
Third, the N-Boc group influences the conformational dynamics of the oxaziridine ring. N-(alkoxycarbonyl)oxaziridines exhibit a lower energy barrier to nitrogen inversion (calculated to be ~18 kcal/mol at 27 °C) compared to N-alkyloxaziridines (25–32 kcal/mol). acs.orgnih.gov This is attributed to the ability of the nitrogen's lone pair to conjugate with the carbonyl group in the planar transition state, which lowers its energy. acs.orgnih.gov In solution, these oxaziridines exist as a rapidly interconverting mixture of trans and cis conformers. acs.orgnih.gov
| Feature | N-Alkyloxaziridines | N-Boc-oxaziridines |
| Stability | Generally less stable, sometimes require in situ generation. | Stable, isolable crystalline solids. nih.govunc.edu |
| Reactivity | Can act as aminating or oxidizing agents. | Primarily act as electrophilic N-Boc transfer agents. mdpi.comacs.org |
| Nitrogen Inversion Barrier | High (25–32 kcal/mol). nih.gov | Low (~18 kcal/mol). acs.orgnih.gov |
| Key Role of N-Substituent | Alkyl group provides steric bulk. | Boc group activates nitrogen, provides stability, and acts as a protecting group. nih.gov |
Influence of the 4-Cyanophenyl Moiety on Reaction Stereochemistry and Selectivity
The choice of an oxaziridine with a different C-substituent can mitigate this issue. For instance, Armstrong and co-workers developed an N-Boc-oxaziridine derived from diethyl ketomalonate. acs.orgunc.edu Upon N-transfer, this reagent releases the less reactive diethyl ketomalonate as a byproduct, thereby avoiding the problematic imine formation and aldol (B89426) reactions associated with aldehyde-derived oxaziridines. unc.edu
Transition State Analysis in this compound Mediated Transformations
The mechanism of atom transfer from oxaziridines to nucleophiles is generally considered to be a concerted, yet asynchronous, process, resembling an SN2-type attack of the nucleophile on one of the electrophilic heteroatoms of the strained three-membered ring. msu.edunih.gov The release of ring strain and the formation of a stable carbonyl or imine bond provide the thermodynamic driving force for the reaction. nih.gov
Computational studies have been instrumental in elucidating the transition states of these transformations. For both N- and O-transfer pathways, calculations support a concerted mechanism. researchgate.net The transition state for oxygen transfer involves a trajectory where the N-O bond cleavage is more advanced than the formation of the new C-O bond. nih.gov This asynchronous nature leads to a significant buildup of partial negative charge on the nitrogen atom in the transition state. nih.gov A similar SN2-like mechanism is proposed for N-transfer, where the nucleophile attacks the electrophilic nitrogen atom. msu.edu
Distortion/interaction-activation strain model analyses have been applied to understand the chemoselectivity between N- and O-transfer. researchgate.net This model dissects the activation energy into two components: the energy required to distort the reactants into their transition state geometries (strain energy) and the interaction energy between the distorted molecules. For the reaction of oxaziridines with methionine, these analyses revealed that the preference for N-transfer is mainly controlled by a more favorable interaction energy in the transition state. researchgate.net
| Transition State Feature | Description | Supporting Evidence |
| Mechanism Type | Concerted, asynchronous SN2-like attack. | Computational studies and kinetic data. msu.eduresearchgate.netnih.gov |
| Bond Cleavage/Formation | N-O bond cleavage is typically advanced relative to new bond formation. | Theoretical calculations by Houk et al. nih.gov |
| Charge Distribution | Buildup of partial negative charge on the nitrogen atom. | Computational models of the transition state. nih.gov |
| Selectivity Control | Primarily governed by interaction energy rather than strain energy. | Distortion/interaction-activation strain analysis. researchgate.net |
Electrophilic Amination Chemistry Mediated by N Boc 3 4 Cyanophenyl Oxaziridine
Amination of Carbon-Based Nucleophiles
N-Boc-3-(4-cyanophenyl)oxaziridine facilitates the amination of carbon nucleophiles, offering a direct route to introduce a protected amino group onto a carbon framework. This methodology is particularly useful in the synthesis of α-amino ketones and for the amination of organometallic compounds.
Enolate Amination and Alpha-Amino Ketone Synthesis
The reaction of enolates with this compound provides a direct pathway for the synthesis of N-protected α-amino ketones. researchgate.netlookchem.com This transformation is a key step in the preparation of more complex molecules, including analogs of mechanism-based enzyme inhibitors. nih.gov The process involves the formation of an enolate from a ketone, which then acts as a nucleophile, attacking the electrophilic nitrogen of the oxaziridine (B8769555).
However, a notable side reaction can occur where the enolate reacts with the 4-cyanobenzaldehyde (B52832) byproduct of the amination reaction in an aldol (B89426) condensation. nih.govlookchem.com This can limit the yield of the desired α-amino ketone. nih.govlookchem.com For instance, in the synthesis of a dihydropyridone intermediate, the electrophilic amination of the corresponding enolate with this compound was achieved, but the yield was impacted by this competing aldol reaction. nih.gov Despite this, the method remains a valuable tool for accessing these important structural motifs. nih.govkisti.re.kr
Table 1: Examples of Enolate Amination
| Starting Ketone | Product | Yield (%) | Reference |
|---|---|---|---|
| Cyclohexanone | N-Boc-2-aminocyclohexanone | 38 | lookchem.com |
| Propiophenone | N-Boc-2-aminopropiophenone | 33 | lookchem.com |
| Acetophenone | N-Boc-2-aminoacetophenone | 35 | lookchem.com |
Organometallic Reagent Amination (e.g., Diorganozinc Reagents)
This compound is also effective in the amination of organometallic reagents, such as diorganozinc compounds. acs.orgthieme-connect.de This reaction provides a direct method for the synthesis of N-Boc protected primary amines from organozinc precursors. thieme-connect.de The reaction proceeds under mild conditions, typically at 0°C, without the need for additional additives. thieme-connect.de The proposed mechanism involves the transfer of an organo group from the zinc to the nitrogen atom of the oxaziridine, forming a zinc amide intermediate, which upon aqueous workup, yields the desired protected amine. thieme-connect.de This method has been shown to be effective for a range of diorganozinc reagents, affording the corresponding N-Boc-amines in moderate to good yields. thieme-connect.de
Stereoselective Carbon-Carbon Bond Forming Reactions Involving Amination
The electrophilic amination using this compound can be incorporated into stereoselective C-C bond forming reaction sequences. researchgate.net While the reagent itself is typically used in racemic form, its application in conjunction with chiral substrates or catalysts can lead to the formation of enantioenriched products. researchgate.netmdpi.com The development of asymmetric amination reactions using oxaziridines often relies on the use of stoichiometric chiral reagents or substrate-induced diastereoselectivity. mdpi.com The ability to introduce a protected nitrogen atom with stereocontrol is crucial in the synthesis of many biologically active molecules and complex natural products. researchgate.net
Amination of Nitrogen-Based Nucleophiles
The electrophilic nature of the nitrogen atom in this compound allows for the efficient amination of nitrogen-containing nucleophiles. This reactivity is particularly valuable for the synthesis of protected hydrazines and their derivatives, which are important precursors for various pharmaceuticals and peptidomimetics.
Formation of N-Protected Hydrazines from Primary and Secondary Amines
This compound readily reacts with primary and secondary amines to afford the corresponding N-Boc protected hydrazines. acs.orgresearchgate.netscirp.orgnih.gov This transformation is generally efficient and proceeds under mild conditions. lookchem.comscirp.org The reaction provides a direct and practical route to these valuable synthetic intermediates. scirp.org For example, the reaction has been successfully applied to a variety of amines, including chiral amines, to produce the corresponding hydrazides in good yields. acs.org
Table 2: Synthesis of N-Boc-Hydrazines from Amines
| Amine | Product | Yield (%) | Reference |
|---|---|---|---|
| Pyrrolidine | 1-(Boc-amino)pyrrolidine | 85 | lookchem.com |
| Piperidine | 1-(Boc-amino)piperidine | 82 | lookchem.com |
| Morpholine | 4-(Boc-amino)morpholine | 88 | lookchem.com |
| (S)-2-(Methoxymethyl)pyrrolidine | (S)-1-(Boc-amino)-2-(methoxymethyl)pyrrolidine | 78 | lookchem.com |
Synthesis of N-Orthogonally Diprotected Hydrazino Acids and Piperazic Acid Derivatives
A significant application of this compound is in the synthesis of N-orthogonally diprotected hydrazino acids. acs.orgresearchgate.netnih.gov These compounds are crucial building blocks for the synthesis of N-amino peptides and other complex nitrogen-containing molecules. researchgate.net A general and efficient two-step method has been developed for the multigram-scale preparation of enantiopure Nα,Nβ-orthogonally diprotected α-hydrazino acids. nih.gov This method involves the electrophilic amination of N-benzyl amino acids with an N-Boc-oxaziridine, which is compatible with a variety of amino acid side chains. nih.gov
Furthermore, these orthogonally diprotected α-hydrazino acids derived from glutamic acid and aspartic acid serve as convenient precursors for the synthesis of cyclic piperazic acid derivatives, such as 2,3,4,5-tetrahydro-3-pyridazine carboxylic acid and 3,4-dihydro-3-pyrazolecarboxylate. nih.gov Piperazic acid itself is a non-proteinogenic amino acid found in several natural products with interesting biological activities. unc.edu
Applications in Lipopeptide Synthesis via Hydrazone Chemical Ligation
The synthesis of large and complex lipopeptides can be efficiently achieved through a convergent strategy involving hydrazone chemical ligation. A key component of this approach is the preparation of a hydrazinopeptide, which can be accomplished using this compound as an electrophilic aminating agent. nih.gov This methodology has been successfully demonstrated in the solid-phase synthesis of lipopeptides. nih.gov
The process begins with the on-resin synthesis of a peptide, which is then N-terminally aminated with this compound to introduce a Boc-protected hydrazide function. Following cleavage from the solid support, the resulting hydrazinopeptide is made to react with a lipophilic peptide aldehyde. This reaction yields the target lipopeptide through the formation of a stable hydrazone linkage. nih.gov
A notable aspect of this ligation is the potential formation of an unexpected byproduct, a 1,3,4-oxadiazolidinopeptide, which incorporates two units of the peptide aldehyde. nih.gov Despite this, the hydrazone ligation strategy remains a valuable tool for the synthesis of large lipopeptides that might be difficult to access through linear solid-phase peptide synthesis. nih.gov
Table 1: Key Intermediates and Products in Lipopeptide Synthesis via Hydrazone Ligation nih.gov
| Compound | Description | Role in Synthesis |
| Hydrazinopeptide | A peptide with a terminal N-Boc-hydrazide group | The nucleophilic component in the ligation reaction |
| Lipophilic Peptide Aldehyde | A peptide with a C-terminal aldehyde and a lipid moiety | The electrophilic component in the ligation reaction |
| Lipopeptide Product | The final product formed by hydrazone linkage | The target molecule |
| 1,3,4-Oxadiazolidinopeptide | A byproduct containing two peptide aldehyde units | An unexpected product from a side reaction |
Amination of Other Heteroatom Nucleophiles (e.g., Sulfur, Phosphorus)
This compound and related N-alkyloxycarbonyl-3-aryloxaziridines are effective reagents for the electrophilic amination of not only nitrogen and carbon nucleophiles but also other heteroatoms such as sulfur and phosphorus. researchgate.netmdpi.com The reactivity of the oxaziridine towards amination versus oxidation is influenced by several factors, including the nature of the nucleophile and the reaction conditions. researchgate.net
In the case of sulfur and phosphorus nucleophiles, a competitive oxidation reaction can occur alongside the desired amination. For instance, the reaction of N-alkyloxycarbonyl-3-aryloxaziridines with tertiary amines, sulfides, and phosphines can lead to both amination and oxidation products. researchgate.net It has been observed that lowering the reaction temperature favors the formation of the amination product, suggesting that amination is under kinetic control. researchgate.net
The electrophilic amination of phosphines with these oxaziridines provides a route to phosphinohydrazones, which are valuable ligands in catalysis. ut.ee Similarly, the amination of sulfides can be used to generate sulfilimines, which are useful intermediates in organic synthesis. The choice of the N-protecting group on the oxaziridine (e.g., Boc, Moc, Z, or Fmoc) can influence the efficiency and outcome of the amination reaction. researchgate.net
Table 2: Electrophilic Amination of Sulfur and Phosphorus Nucleophiles researchgate.net
| Nucleophile | Reagent | Product Type | Key Observations |
| Sulfides (e.g., PhSMe) | N-Alkyloxycarbonyl-3-aryloxaziridine | Amination (Sulfilimine) & Oxidation (Sulfoxide) | Amination is favored at lower temperatures. |
| Phosphines (e.g., Ph₃P) | N-Alkyloxycarbonyl-3-aryloxaziridine | Amination (Phosphinohydrazone) & Oxidation (Phosphine Oxide) | Amination is favored at lower temperatures. |
Stereoselective Transformations and Asymmetric Induction with N Boc 3 4 Cyanophenyl Oxaziridine
Diastereoselective Electrophilic Aminations
N-Boc-3-(4-cyanophenyl)oxaziridine is instrumental in diastereoselective electrophilic amination reactions, where a pre-existing chiral center in the nucleophilic substrate directs the approach of the aminating agent. This substrate-controlled induction is a cornerstone of its synthetic utility, allowing the stereochemistry of a chiral substrate to be effectively transferred to the newly formed α-amino derivative. mdpi.com
A prominent example of this is the amination of enolates derived from chiral ketones. The facial selectivity of the amination is dictated by the steric environment of the enolate, with the oxaziridine (B8769555) preferentially attacking from the less hindered face. This principle has been successfully applied in the synthesis of complex chiral amines and amino acids, where controlling the stereochemistry at the α-carbon is crucial. Asymmetric versions of these electrophilic aminations often depend on the presence of such enantiomeric induction from the substrate to achieve high diastereoselectivity. mdpi.com
Enantioselective Methodologies
While this compound is an achiral reagent, it is a key component in several enantioselective methodologies, primarily those that employ a chiral auxiliary on the substrate. The strategy involves using an enantiopure substrate that reacts with the oxaziridine to produce a diastereomerically enriched product, from which the chiral auxiliary can be subsequently cleaved.
One of the most notable applications is the synthesis of N-Boc protected α-aminoketones from enantiopure α-silyl ketones. researchgate.netscispace.com In this method, the chiral silyl (B83357) group serves as a powerful directing group, controlling the trajectory of the incoming oxaziridine. After the amination step, the silyl group is removed, yielding an enantiomerically enriched α-aminoketone. researchgate.net While this method is effective for establishing the desired stereocenter, the resulting products are often obtained with moderate enantiomeric purity. researchgate.netscispace.com Research has also explored the use of chiral oxaziridines to induce enantioselectivity, although the use of substrate control with achiral reagents like this compound remains a common and practical approach. researchgate.net
Mechanisms of Chiral Induction
The mechanism of chiral induction in reactions involving this compound is predominantly governed by steric factors in a substrate-controlled fashion. nih.gov When a chiral nucleophile, such as an enolate derived from a ketone with a stereocenter, reacts with the oxaziridine, it proceeds through a diastereoselective transition state. The existing stereocenter, particularly if it bears a bulky substituent, effectively shields one face of the nucleophile. Consequently, the oxaziridine is forced to approach from the more sterically accessible face, leading to the preferential formation of one diastereomer.
In the specific case of the asymmetric amination of α'-silyl ketones, the bulky silyl group plays a critical role in directing the electrophilic amination. mdpi.comnih.gov The enolate formed from the ketone adopts a conformation where the silyl group blocks one face, thereby guiding the this compound to the opposite side. This results in the formation of a new stereocenter with a configuration dictated by the pre-existing chirality of the silyl-containing substrate. A proposed mechanism for related reactions suggests that the oxaziridine's oxygen atom may act as a Lewis base, coordinating with the enolate's counter-ion, which activates the nitrogen atom for the subsequent stereocontrolled nucleophilic attack. nih.gov
Asymmetric Amination of Alpha-Silyl Ketones
A well-documented application of this compound is the asymmetric synthesis of α-amino ketones using chiral α'-silyl ketones as substrates. mdpi.comnih.gov This method, explored by researchers like Enders, leverages the silyl group as a temporary chiral auxiliary to induce asymmetry. mdpi.comnih.gov
The process involves the following key steps:
An enantiopure α-silyl ketone is deprotonated to form the corresponding enolate. researchgate.net
This chiral enolate then reacts with this compound in an electrophilic amination step. researchgate.netscispace.com The steric bulk of the silyl group directs the attack of the oxaziridine, leading to a diastereoselective N-Boc group transfer.
The resulting N-Boc protected α-amino-α'-silyl ketone is then treated with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride, to remove the silyl directing group. researchgate.net
This sequence yields N-Boc protected α-aminoketones of moderate enantiomeric purity. researchgate.netscispace.com A potential side reaction that can reduce the efficiency of this process is the competitive aldol (B89426) condensation between the enolate and the 4-cyanobenzaldehyde (B52832) byproduct released from the oxaziridine. nih.gov
Table 1: Research Findings on the Asymmetric Amination of α-Silyl Ketones
| Substrate | Reagent | Key Feature | Product | Outcome | Source |
|---|
Table 2: General Amination of Nucleophiles with this compound
| Nucleophile Type | Product Type | Key Observation | Source |
|---|---|---|---|
| Primary and Secondary Amines | N-Boc-hydrazines | The reagent cleanly transfers the N-Boc group under mild conditions. | lookchem.com |
| Ketone Enolates | N-Boc-amino derivatives | Yields can be reduced by a competitive aldol condensation with the 4-cyanobenzaldehyde byproduct. | lookchem.com, nih.gov |
Broader Synthetic Utility and Building Block Applications of N Boc 3 4 Cyanophenyl Oxaziridine
Cycloaddition Reactions Involving Oxaziridines
The inherent ring strain of the oxaziridine (B8769555) ring system makes it a suitable partner in cycloaddition reactions, providing access to more complex heterocyclic structures. These reactions can proceed through various pathways, often involving the cleavage of either the N-O or C-O bond of the oxaziridine ring. mdpi.com
Formal [3+2] Cycloadditions (e.g., with Alkenes, Alkynes, Ketenes, Nitriles)
N-Boc-3-(4-cyanophenyl)oxaziridine and related oxaziridines participate in formal [3+2] cycloaddition reactions with a range of dipolarophiles, including alkenes, alkynes, ketenes, and nitriles. researchgate.netscirp.org These reactions are a powerful tool for the synthesis of five-membered heterocycles. researchgate.net
The reaction of oxaziridines with alkenes can lead to the formation of isoxazolidines through a [3+2] cycloaddition mechanism involving the cleavage of the C-O bond. mdpi.comscirp.org Similarly, the reaction with alkynes can yield 2,3-dihydroisoxazoles. scirp.orgscirp.org Organocatalytic approaches, for instance using chiral Lewis bases, have been developed for the formal [3+2] cycloaddition of ketenes and oxaziridines to produce oxazolidin-4-ones with good stereoselectivity. mdpi.com Furthermore, a novel and straightforward synthesis of 2,3-dihydro-1,2,4-oxadiazoles has been achieved through the synchronous [3+2] cycloaddition of oxaziridines with nitriles. researchgate.net
| Dipolarophile | Resulting Heterocycle | Reference |
| Alkenes | Isoxazolidines | mdpi.comscirp.orgscirp.org |
| Alkynes | 2,3-Dihydroisoxazoles | scirp.orgscirp.org |
| Ketenes | Oxazolidin-4-ones | mdpi.com |
| Nitriles | 2,3-Dihydro-1,2,4-oxadiazoles | researchgate.net |
Construction of Isoxazolidines and Related Heterocycles
The synthesis of isoxazolidines via the [3+2] cycloaddition of oxaziridines and alkenes represents a significant application of this methodology. scirp.orgresearchgate.net This reaction pathway typically proceeds through the cleavage of the C-O bond of the oxaziridine ring. mdpi.com Chiral oxaziridines have been shown to react with aryl ethenes to produce enantiomerically pure isoxazolidines with controlled configurations, highlighting the stereospecific potential of this reaction. researchgate.net These isoxazolidine (B1194047) structures are valuable as they are present in various biologically and pharmacologically active compounds and can serve as precursors for further synthetic transformations. researchgate.net
Rearrangement Reactions (e.g., Radical Rearrangement to Amides)
Beyond cycloadditions, oxaziridines, including N-alkyloxaziridines, can undergo rearrangement reactions to form amides. scirp.orglookchem.com This transformation can be facilitated by the presence of iron salts and is proposed to proceed through a radical mechanism. scirp.orgscirp.org This rearrangement provides a synthetically valuable route to generate amides from carbonyl compounds, as the oxaziridine itself is typically synthesized from an aldehyde or ketone. mdpi.comscirp.org The photochemical, thermal, or acid-catalyzed rearrangement of oxaziridines to amides is a well-documented process. lookchem.com
Role as an Intermediate in Complex Molecule Synthesis
The reactivity of this compound makes it a useful intermediate in the synthesis of complex molecules. For instance, it has been employed in the synthesis of a 3-amino-2,3-dihydropyrid-4-one analog, a mechanism-based inhibitor of the enzyme BioA. nih.gov In this synthesis, the oxaziridine served to electrophilically transfer a –NHBoc group to the enolate of a dihydropyridone derivative. nih.gov However, a side reaction involving the aldol (B89426) addition of the p-cyanobenzaldehyde by-product with the enolate was observed, which limited the theoretical yield. nih.gov This highlights a practical consideration when utilizing this reagent in complex synthetic sequences.
The ability of N-Boc-oxaziridines to aminate enolates has also been explored in the asymmetric synthesis of α-amino ketones. nih.gov This demonstrates the utility of this class of reagents in establishing key functionalities in chiral molecules.
Computational and Theoretical Investigations of N Boc 3 4 Cyanophenyl Oxaziridine Reactivity
Electronic Structure and Bonding Analysis
The reactivity of the oxaziridine (B8769555) ring is intrinsically linked to its unique electronic structure, characterized by a strained three-membered ring containing a weak N-O bond. ichem.md Computational methods, particularly Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis, have been employed to understand the bonding and electronic distribution within N-Boc-substituted oxaziridines. ichem.mdresearchgate.net
NBO analysis reveals the nature of the orbitals and the charge distribution within the molecule. In oxaziridines, the nitrogen and oxygen atoms of the ring typically bear negative partial charges, while the carbon atom is positively charged. ichem.md The presence of the electron-withdrawing N-Boc (tert-butoxycarbonyl) group and the 4-cyanophenyl group significantly influences this electronic arrangement. The N-Boc group, particularly its carbonyl function, can delocalize the nitrogen's lone pair, which in turn affects the strength and polarity of the N-O bond. acs.org
Theoretical studies on various oxaziridine derivatives have established that the N-O bond is the weakest link in the three-membered ring, predisposing it to cleavage. researchgate.net The substitution pattern on both the nitrogen and carbon atoms of the oxaziridine ring plays a crucial role in modulating the bond strength and, consequently, the compound's reactivity. For instance, electron-withdrawing substituents on the nitrogen atom are known to increase the electrophilicity of the oxygen atom, favoring oxygen transfer reactions. mdpi.com Conversely, the N-Boc group in N-Boc-3-(4-cyanophenyl)oxaziridine makes the nitrogen atom a viable electrophilic center, enabling N-transfer reactions. acs.orgnih.gov
The table below summarizes key computed electronic properties for a model N-Boc-oxaziridine system, illustrating the charge distribution.
| Atom | Calculated Partial Charge (a.u.) |
| Oxaziridine O | Negative |
| Oxaziridine N | Negative |
| Oxaziridine C | Positive |
| Data derived from general computational studies on substituted oxaziridines. ichem.md |
Reaction Pathway Modeling and Energy Profiles
Computational modeling is a powerful method for mapping the potential energy surfaces of reactions involving this compound. By calculating the energies of reactants, transition states, intermediates, and products, researchers can determine the most likely reaction pathways and understand the origins of chemical selectivity.
Theoretical investigations into the reactions of oxaziridines with nucleophiles, such as the modification of methionine, have shown that both nitrogen transfer (imidation) and oxygen transfer (oxidation) pathways typically proceed through concerted, asynchronous transition states. acs.orgresearchgate.net This means the bond-breaking and bond-forming events occur in a single step, but not to the same extent at the transition state.
For example, in the oxygen transfer from an oxaziridine to an alkene, calculations indicate that the cleavage of the oxaziridine N–O bond is significantly advanced in the transition state, leading to a substantial buildup of negative charge on the nitrogen atom. acs.org Similarly, for N-transfer reactions, computational models help to elucidate the geometry and energetics of the transition state. DFT calculations have been instrumental in creating transition-state models for various oxaziridine reactions, providing a rationale for observed stereochemical outcomes. researchgate.net
A key aspect explored through modeling is the competition between N-transfer and O-transfer. Distortion/interaction-activation strain model analysis has been used to dissect the energy barriers of these competing pathways. researchgate.net This analysis revealed that for the reaction of an oxaziridine with methionine, the preference for N-transfer is primarily controlled by a more favorable interaction energy in the transition state, which stems from superior orbital overlap for the N-transfer pathway at the early stages of the reaction. researchgate.net
The following table presents a conceptual comparison of activation energies for competing reaction pathways based on computational studies of similar oxaziridines. researchgate.net
| Reaction Pathway | Relative Activation Energy | Controlling Factor |
| N-Transfer | Lower | Interaction Energy |
| O-Transfer | Higher | Strain/Distortion |
| Conceptual data based on theoretical investigations of oxaziridine reactivity. researchgate.net |
Prediction of Reactivity and Selectivity in Novel Transformations
A major goal of computational chemistry is to predict how a reagent will behave in new, unexplored reactions. In the case of this compound, theoretical studies help predict its reactivity and selectivity towards different nucleophiles, guiding synthetic chemists in designing new transformations.
The selectivity between nitrogen and oxygen transfer is a central theme. Computational models have confirmed that the nature of the N-substituent is a dominant factor. mdpi.com The N-Boc group is considered relatively small electronically compared to N-sulfonyl groups, which strongly favor O-transfer. This makes N-Boc oxaziridines effective reagents for electrophilic amination (N-transfer) of a wide range of carbon and heteroatom nucleophiles. mdpi.comnih.gov
Theoretical studies can predict the outcome of reactions with different nucleophiles. For instance, while enolates and certain organometallic reagents react with N-Boc-oxaziridines to yield N-amination products, silyl (B83357) enol ethers are often epoxidized (O-transfer). nih.gov Computational models can rationalize these differences by comparing the activation barriers for the N- vs. O-transfer pathways for each specific nucleophile. Factors such as the hardness/softness of the nucleophile and steric interactions, which can be modeled computationally, are hypothesized to influence this chemoselectivity. acs.orgnih.gov
Furthermore, computational studies can rationalize selectivity in more complex systems. For example, in reactions with organozinc reagents, a proposed mechanism involves the oxaziridine oxygen atom acting as a Lewis base to coordinate with the zinc, activating the system for nucleophilic attack at the electrophilic nitrogen atom. acs.orgnih.gov DFT calculations can be used to model such intermediates and transition states, assessing their stability and the feasibility of the proposed pathway to predict the major product. nih.gov This predictive power is crucial for expanding the synthetic utility of this compound in novel, selective chemical transformations.
Comparative Analysis with Other Oxaziridine Reagents
Distinctions from N-Sulfonyl Oxaziridines (Davis Reagents)
The most prominent class of oxaziridines used for oxygen transfer are N-sulfonyl oxaziridines, commonly known as Davis reagents, such as 2-(benzenesulfonyl)-3-phenyloxaziridine. wikipedia.orgorganic-chemistry.org The primary distinction between N-Boc-3-(4-cyanophenyl)oxaziridine and Davis reagents lies in their chemoselectivity. The strongly electron-withdrawing sulfonyl group on the nitrogen atom in Davis reagents makes the oxygen atom highly electrophilic, thus promoting oxygen-atom transfer to a wide range of nucleophiles including enolates, sulfides, selenides, and alkenes. mdpi.comorganic-chemistry.orgnih.govorgsyn.org This reactivity is harnessed in the Davis oxidation to synthesize α-hydroxy carbonyl compounds from enolates. organic-chemistry.org
In stark contrast, this compound is designed for electrophilic nitrogen transfer. lookchem.comacs.org The N-Boc (tert-butoxycarbonyl) group is less electron-withdrawing than a sulfonyl group. This electronic difference, combined with the smaller steric profile of the N-alkoxycarbonyl group, favors nucleophilic attack at the nitrogen atom, leading to the transfer of the "N-Boc" moiety. mdpi.comethz.ch While Davis reagents are the reagents of choice for hydroxylations, this compound is employed for the synthesis of N-Boc protected amines and hydrazines from corresponding nucleophiles. organic-chemistry.orglookchem.com
Interestingly, while N-sulfonyl oxaziridines are almost exclusively oxygen-transfer agents, a recent discovery has shown they can participate in intramolecular nitrogen transfer (amination of sp³ C-H bonds) when activated by a copper(II) catalyst, representing a novel mode of reactivity for this class of reagents. nih.gov However, for direct intermolecular amination of nucleophiles, this compound remains the more conventional and direct reagent. lookchem.com
| Feature | This compound | N-Sulfonyl Oxaziridines (Davis Reagents) |
|---|---|---|
| Primary Reactivity | Electrophilic Nitrogen (N-Boc) Transfer. mdpi.comlookchem.comacs.org | Electrophilic Oxygen Transfer. mdpi.comorganic-chemistry.orgnih.gov |
| Key Application | Synthesis of N-Boc-hydrazines and N-Boc-amino derivatives. lookchem.comresearchgate.net | α-Hydroxylation of ketones and esters (Davis Oxidation). organic-chemistry.orgorgsyn.org |
| N-Substituent | N-tert-butoxycarbonyl (Boc) group. lookchem.com | N-Benzenesulfonyl or other sulfonyl groups. wikipedia.org |
| Driving Force | Transfer of the synthetically useful Boc-protected nitrogen. lookchem.com | Strongly electron-withdrawing sulfonyl group activates oxygen for transfer. mdpi.com |
| Reaction with Enolates | Provides α-amino ketones. nih.govlookchem.com | Provides α-hydroxy ketones. organic-chemistry.orgorgsyn.org |
| Byproduct | 4-Cyanobenzaldehyde (B52832). nih.gov | A sulfonimine (e.g., N-Benzylidenebenzenesulfonamide). organic-chemistry.org |
Comparison with N-H, N-Alkyl, and N-Alkoxycarbonyl Oxaziridines
This compound belongs to the broader class of N-alkoxycarbonyl oxaziridines. Its properties are distinct when compared to N-H and N-alkyl oxaziridines, which can also serve as electrophilic aminating agents. mdpi.comethz.ch
N-H and N-Alkyl Oxaziridines: These reagents are often utilized for electrophilic amination due to the small substituents on the nitrogen atom. mdpi.com They can be effective for the direct introduction of a primary amino group. researchgate.net However, their utility can be hampered by several factors. N-H oxaziridines are often highly reactive and thermally unstable, typically requiring in-situ generation and immediate use. nih.gov Both N-H and N-alkyl oxaziridines can lead to competitive side reactions, such as oxidation of the nucleophile or aldol (B89426) reactions, which can complicate the reaction outcome and lower yields. mdpi.com
N-Alkoxycarbonyl Oxaziridines: This class, which includes this compound and its N-Moc (methoxycarbonyl) analogue, offers significant advantages. lookchem.com this compound is a stable, crystalline solid that can be easily handled and stored, which is a major practical advantage over the often-unstable N-H oxaziridines. lookchem.com The N-Boc group is a widely used protecting group in organic synthesis, particularly in peptide chemistry. Therefore, this reagent allows for the direct and mild introduction of a protected nitrogen functional group, which can be deprotected under standard conditions. lookchem.com The presence of the alkoxycarbonyl group generally favors the desired nitrogen transfer over competing oxidation pathways. mdpi.comethz.ch
| Oxaziridine (B8769555) Type | Key Features | Common Applications | Limitations |
|---|---|---|---|
| N-H Oxaziridines | Small N-substituent; highly reactive. mdpi.comnih.gov | Direct amination of carbanions. ethz.ch | Often unstable, requires in-situ generation; potential for side reactions. mdpi.comnih.gov |
| N-Alkyl Oxaziridines | Small N-substituent. mdpi.com | Electrophilic amination. mdpi.com | Amination process can be hampered by competitive oxidation and aldol reactions. mdpi.com |
| N-Alkoxycarbonyl Oxaziridines (e.g., this compound) | Stable, crystalline solid; transfers a protected nitrogen group (e.g., N-Boc). lookchem.com | Electrophilic amination of amines and enolates under mild conditions. lookchem.comacs.org | Byproduct (aldehyde) can sometimes participate in side reactions. nih.gov |
Advantages and Limitations in Specific Synthetic Contexts
The specific structure of this compound confers a set of advantages and limitations that define its optimal use in synthesis.
Advantages:
Stability and Ease of Handling: As a stable, crystalline solid, it is more convenient and safer to use than many other aminating agents that are unstable or must be generated in situ. lookchem.com
Mild Reaction Conditions: It effectively transfers its N-Boc fragment to various nitrogen and carbon nucleophiles at room temperature, avoiding the need for harsh conditions that may be incompatible with sensitive functional groups. lookchem.com
Direct Access to Protected Amines/Hydrazines: The reagent provides a direct route to N-Boc protected compounds. acs.org This is particularly valuable in multi-step syntheses, such as in the preparation of chiral hydrazines for use as auxiliaries or in the synthesis of N-Boc-protected α-hydrazino acids from the corresponding amino acids. lookchem.comresearchgate.net
High Chemoselectivity for N-Transfer: Compared to reagents that can perform both amination and oxidation, this compound shows a strong preference for nitrogen transfer, leading to cleaner reactions and more predictable outcomes. mdpi.comethz.ch
Limitations:
Atom Economy: As a stoichiometric reagent, it has a relatively low atom economy, generating a significant byproduct (4-cyanobenzaldehyde) that must be separated from the product. nih.gov
Limited to N-Boc Transfer: The reagent is specifically designed for the transfer of a Boc-protected nitrogen. While the Boc group is highly useful, this specificity means other reagents must be used if a different protecting group or a free amino group is desired in a single step. lookchem.com
Future Perspectives and Emerging Research Directions
Development of Catalytic Asymmetric Transformations
While N-Boc-3-(4-cyanophenyl)oxaziridine is primarily used as a stoichiometric reagent for electrophilic amination, a significant future direction is the development of catalytic asymmetric transformations that utilize it or similar oxaziridines. mdpi.comresearchgate.net The inherent electrophilicity of the oxaziridine (B8769555) nitrogen makes it an ideal candidate for activation by chiral catalysts.
Early examples of asymmetric amination using this compound relied on substrate control, where a chiral auxiliary on the nucleophile directed the stereochemical outcome. For instance, the amination of enantiopure α-silyl ketones proceeded with the transfer of the N-Boc group, followed by the removal of the silyl (B83357) directing group to yield N-Boc protected α-aminoketones of moderate enantiomeric purity. researchgate.netresearchgate.netkisti.re.kr
Future research is focused on moving beyond substrate control to catalyst-controlled reactions. This involves designing chiral Lewis acids, Brønsted acids, or organocatalysts that can differentiate between the enantiotopic faces of a prochiral nucleophile or activate the oxaziridine in a chiral environment. mdpi.comcore.ac.uk The development of such catalytic systems would represent a major advance, enabling the enantioselective synthesis of a wide range of chiral amines and their derivatives with high efficiency and atom economy. researchgate.net For example, chiral catalysts could enable the highly enantioselective α-amination of carbonyl compounds, a key transformation in the synthesis of pharmaceuticals and natural products. mdpi.comethz.ch
Table 1: Examples of Asymmetric Amination using this compound (Substrate-Controlled)
| Nucleophile (Substrate) | Product | Stereochemical Outcome | Reference |
|---|---|---|---|
| Enantiopure α-silyl ketones | N-Boc protected α-aminoketones | Moderate enantiomeric purity | researchgate.netkisti.re.kr |
| Racemic benzofuranmethanamines | N-Boc-hydrazines (precursors to triazoles) | High enantiomeric excess after separation/cyclization | researchgate.net |
Exploration of Novel Reactivity Modes and Functionalizations
Research into oxaziridine chemistry is uncovering reactivity patterns that extend beyond the traditional role of oxygen or nitrogen transfer. researchgate.net For this compound, future work will likely explore these novel modes to develop new synthetic methodologies.
One emerging area is the selective cleavage of the C-O bond, as opposed to the more common O-N bond scission. mdpi.com This reactivity has been demonstrated in [3+2] cycloadditions with alkenes, alkynes, and arynes to generate five-membered heterocycles like isoxazolidines and dihydrobenzisoxazoles. mdpi.com Applying this to this compound could provide access to novel heterocyclic scaffolds.
Another avenue involves harnessing the N-substituent to direct reactivity. The Boc group on the oxaziridine nitrogen plays a significant role in its reactivity profile. mdpi.com The development of transition metal-catalyzed reactions, such as radical rearrangements or cross-coupling reactions, could unlock unprecedented transformations. mdpi.comacs.org For example, the generation of N-centered radicals from oxaziridines under specific catalytic conditions could lead to novel C-H amination or difunctionalization reactions of olefins. acs.org
Furthermore, the dual reactivity of oxaziridines can be exploited. Depending on the catalyst and reaction conditions, reagents like this compound could be directed to act as either an aminating or hydroxylating agent, adding a layer of controllable selectivity to synthetic plans. mdpi.com
Table 2: Potential Novel Reactivity Modes for Oxaziridines
| Reactivity Mode | Potential Products | Mechanistic Pathway | Reference |
|---|---|---|---|
| [3+2] Cycloaddition | Isoxazolidines, Dihydrobenzisoxazoles | C-O bond cleavage | mdpi.com |
| Radical Rearrangement | Amides | Transition metal-catalyzed O-N bond cleavage | mdpi.com |
| N-Centered Radical Addition | Functionalized amines | Radical initiation and propagation | acs.org |
Integration into Total Synthesis Strategies for Biologically Active Compounds
This compound has already proven its value as a key reagent in the synthesis of complex and biologically active molecules. lookchem.comdntb.gov.ua Future applications will see its continued use in sophisticated total synthesis campaigns where efficient and mild electrophilic amination is critical.
The reagent has been successfully employed in the synthesis of peptidomimetics, such as inhibitors of neuronal nitric oxide synthase. nih.gov In this synthesis, it was used for an electrophilic N-Boc transfer reaction to create a crucial hydrazine (B178648) intermediate. nih.gov It has also been used to prepare N-Boc-hydrazines from benzofuranmethanamines, which are precursors to potent antiaromatase agents (triazoles). researchgate.net Another application includes the synthesis of a 3-amino-2,3-dihydropyrid-4-one analog, a mechanism-based inhibitor of the enzyme BioA, where the oxaziridine was used to install the C3-amino group via enolate amination. nih.gov
The stability, ease of handling, and predictable reactivity of this compound make it an attractive choice for late-stage functionalization in total synthesis, where preserving complex stereochemistry is paramount. Future strategies will likely integrate this reagent into the synthesis of other important classes of natural products and pharmaceuticals, particularly those containing α-amino carbonyl motifs or hydrazine substructures.
Advanced Computational Studies and Machine Learning Applications in Oxaziridine Chemistry
The future of oxaziridine chemistry, including the application of this compound, will be significantly influenced by advanced computational methods and machine learning (ML). mdpi.combeilstein-journals.org These tools offer the potential to accelerate discovery, optimize reaction conditions, and deepen the mechanistic understanding of these versatile reagents.
Advanced Computational Studies: Density Functional Theory (DFT) and other computational methods are being used to model the transition states of oxaziridine reactions, providing insight into their reactivity and selectivity. researchgate.netresearchgate.net For example, computational studies have been used to elucidate the reaction mechanism and origin of selectivity for methionine modification by oxaziridines, confirming the favorability of the N-transfer pathway. researchgate.net Such studies can explain experimental observations, predict the outcome of new reactions, and guide the rational design of more efficient and selective oxaziridine-based reagents and catalysts. cornell.edu
Machine Learning Applications: ML is emerging as a powerful tool in chemical synthesis. beilstein-journals.orgresearchgate.net In the context of oxaziridine chemistry, ML algorithms can be trained on large datasets of reaction outcomes to predict the optimal conditions (catalyst, solvent, temperature) for a desired transformation, thereby improving yield and selectivity. beilstein-journals.org ML models can also guide substrate discovery and even help in the design of novel oxaziridine reagents with tailored electronic and steric properties for specific applications. mdpi.comresearchgate.net While still a developing area, the synergy between high-throughput experimentation, computational chemistry, and machine learning promises to rapidly advance the field, enabling the discovery of new reactions and applications for compounds like this compound. mdpi.comresearchgate.net
Q & A
Q. Solutions :
- Sequential Deprotection : Remove the less hindered Boc group first (C3-Boc) with mild acid (TFA, 1 hour), then target N1-Boc with stronger conditions (HCl/dioxane).
- Alternative Protecting Groups : Use acid-labile groups (e.g., Fmoc) for N1 to avoid decomposition .
Advanced: How can enantioselectivity be improved in α-aminoketone synthesis using this reagent?
Answer:
Moderate enantiomeric purity in α-aminoketones arises from competing non-stereoselective pathways. Improvement strategies include:
- Chiral Directing Groups : Use enantiopure α-silyl ketones (e.g., TBS) to enforce facial selectivity during enolate formation.
- Low-Temperature Conditions : Slow enolate equilibration at -78°C preserves stereochemical integrity.
- Post-Reaction Resolution : Enzymatic resolution or chiral chromatography isolates desired enantiomers .
Advanced: What computational methods are used to predict oxaziridine reactivity?
Answer:
- DFT Calculations : B3LYP/6-311++G(d,p) optimizes geometry and calculates Fukui functions to identify nucleophilic/electrophilic sites.
- ELF Topological Analysis : Maps electron localization to explain bond weakening (e.g., N-O bond in oxaziridine).
- NBO Analysis : Quantifies electron delocalization and bond orders, critical for understanding reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
